molecular formula C24H17F2N5O4 B2795690 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1052608-02-2

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2795690
CAS No.: 1052608-02-2
M. Wt: 477.428
InChI Key: VBXJDNPYCLIYDI-UHFFFAOYSA-N
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Description

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O4 and its molecular weight is 477.428. The purity is usually 95%.
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Biological Activity

The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide (CAS Number: 1007922-32-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C24H17F2N5O4
  • Molecular Weight : 477.428 g/mol
  • Structure : The compound consists of a tetrahydropyrrolo-triazole moiety linked to an acetamide functional group. The presence of fluorine atoms in the phenyl group enhances its biological activity by improving lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that compounds with triazole scaffolds exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives of triazoles can inhibit various cancer cell lines. Specifically, compounds similar to the target molecule have demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .

Antimicrobial Activity

The triazole nucleus is also recognized for its antimicrobial properties:

  • A study on related triazole derivatives highlighted their effectiveness against bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been documented:

  • Compounds in this class have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Binding : Its structural features allow it to bind effectively to various biological receptors, altering their activity.

Study on Anticancer Activity

In one study focusing on the synthesis and evaluation of triazole derivatives:

  • Compounds were screened against multiple cancer cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced cytotoxicity .

Study on Antimicrobial Activity

Another investigation into triazole derivatives revealed:

  • A series of synthesized compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that substitutions at specific positions on the triazole ring could enhance efficacy .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerIC50: 6.2 - 43.4 µMInhibition of cell proliferation
AntimicrobialEffective against various strainsDisruption of cell wall synthesis
Anti-inflammatorySignificantInhibition of COX and cytokines

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N5O4/c25-18-11-8-15(12-19(18)26)31-23(33)21-22(24(31)34)30(29-28-21)13-20(32)27-14-6-9-17(10-7-14)35-16-4-2-1-3-5-16/h1-12,21-22H,13H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXJDNPYCLIYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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